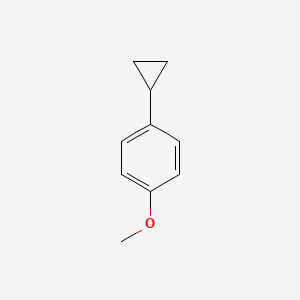

1-cyclopropyl-4-methoxybenzene

Description

Properties

IUPAC Name |

1-cyclopropyl-4-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O/c1-11-10-6-4-9(5-7-10)8-2-3-8/h4-8H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYPPRNFDAGPGBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90193314 | |

| Record name | 4-Cyclopropylanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90193314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4030-17-5 | |

| Record name | 4-Cyclopropylanisole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004030175 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Cyclopropylanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90193314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Significance of the Cyclopropyl Moiety in Modern Chemistry

An In-Depth Technical Guide to the Synthesis and Characterization of 1-cyclopropyl-4-methoxybenzene

For Researchers, Scientists, and Drug Development Professionals

This compound (CAS: 16510-27-3) is an aromatic ether of significant interest in synthetic and medicinal chemistry.[1][2] Structurally, it comprises a methoxy-substituted benzene ring attached to a cyclopropyl group.[1] This compound serves as a valuable building block for more complex molecules, particularly in the pharmaceutical industry.[2]

The utility of this compound is intrinsically linked to the unique physicochemical properties of the cyclopropyl group. This small, highly strained carbocycle imparts remarkable characteristics to parent molecules. In drug discovery, the incorporation of a cyclopropyl ring can enhance biological potency, improve metabolic stability, increase brain permeability, and reduce off-target effects.[3][4][5] Its rigid, three-dimensional structure provides a conformational constraint that can be crucial for optimizing ligand-receptor interactions.[5] This guide provides a comprehensive overview of robust synthetic methodologies for preparing this compound and the analytical techniques required for its thorough characterization.

Physicochemical and Spectroscopic Data

A summary of the key properties of this compound is provided below for quick reference.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₄O | [6][7] |

| Molecular Weight | 162.23 g/mol | [6][7] |

| Appearance | Clear, colorless liquid | [7] |

| Odor | Anise-like, sweet, spicy | [7][8] |

| Boiling Point | 239-240 °C (at 760 mmHg) | [2][6] |

| Density | ~0.988 g/cm³ | [2] |

| Solubility | Insoluble in water; Soluble in ethanol | [7] |

| Refractive Index | 1.522 - 1.526 (n20/D) | [2] |

Strategic Synthesis of this compound

The synthesis of this target molecule can be approached through several strategic disconnections. We will explore two of the most reliable and industrially relevant methods: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling and classical Electrophilic Aromatic Substitution via a Friedel-Crafts-type reaction.

Method 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[9][10] This method is particularly favored in pharmaceutical development for its reliability.[10] The general approach involves the coupling of an organoboron compound with an organohalide, catalyzed by a palladium(0) complex.

Causality Behind Experimental Choices:

-

Catalyst System: A palladium catalyst, such as Pd(PPh₃)₄, is used. The phosphine ligands are crucial for stabilizing the Pd(0) active species and facilitating the key steps of the catalytic cycle: oxidative addition and reductive elimination.

-

Base: A base, typically an aqueous solution of sodium carbonate or potassium phosphate, is required. Its role is to activate the boronic acid by forming a more nucleophilic boronate species, which facilitates the transmetalation step.

-

Solvent: A two-phase solvent system, such as toluene and water, is often employed to dissolve both the organic starting materials and the inorganic base.

Experimental Protocol: Suzuki-Miyaura Coupling

-

Reactor Setup: To a three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add 4-methoxyphenylboronic acid (1.0 eq), cyclopropyl bromide (1.2 eq), and tetrakis(triphenylphosphine)palladium(0) (0.03 eq).

-

Solvent and Base Addition: Add toluene (5 mL per mmol of boronic acid) and a 2M aqueous solution of sodium carbonate (3.0 eq).

-

Inerting: Purge the system with nitrogen for 15 minutes to ensure an inert atmosphere.

-

Reaction: Heat the mixture to 90°C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 8-12 hours.

-

Workup: After cooling to room temperature, dilute the mixture with ethyl acetate. Separate the organic layer, and wash it sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude oil by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield this compound as a colorless oil.

Method 2: Friedel-Crafts Alkylation

A more classical approach is the Friedel-Crafts alkylation of anisole. This electrophilic aromatic substitution (EAS) reaction involves the generation of an electrophile from a cyclopropylmethyl halide using a Lewis acid catalyst, which is then attacked by the electron-rich anisole ring.[11][12]

Causality Behind Experimental Choices:

-

Substrate: Anisole is used as the aromatic substrate. Its methoxy group (-OCH₃) is a strong activating group, making the benzene ring highly nucleophilic and directing the substitution to the ortho and para positions.[13][14] The para product is generally favored due to reduced steric hindrance.

-

Alkylating Agent: Cyclopropylmethyl bromide is a suitable source for the electrophile.

-

Catalyst: A Lewis acid, such as aluminum chloride (AlCl₃), is required to polarize the C-Br bond, facilitating the formation of a carbocation or a highly electrophilic complex that can be attacked by the anisole ring.

Experimental Protocol: Friedel-Crafts Alkylation

-

Reactor Setup: To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add anhydrous aluminum chloride (AlCl₃, 1.1 eq) and dry dichloromethane (DCM, 5 mL per mmol of AlCl₃). Cool the suspension to 0°C in an ice bath.

-

Reagent Addition: In a separate flask, prepare a solution of anisole (1.0 eq) and cyclopropylmethyl bromide (1.05 eq) in dry DCM. Add this solution dropwise to the AlCl₃ suspension over 30 minutes, maintaining the temperature at 0°C.

-

Reaction: Allow the reaction to stir at 0°C for 1 hour, then warm to room temperature. Monitor the reaction progress by GC-MS.

-

Workup: Carefully quench the reaction by slowly pouring it over crushed ice. Add 1M HCl solution and transfer to a separatory funnel. Separate the layers and extract the aqueous layer with DCM.

-

Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate. After filtration and solvent removal, purify the crude product by vacuum distillation or column chromatography to isolate the para isomer.

Comprehensive Characterization and Quality Control

Confirming the identity and purity of the synthesized this compound is a critical, self-validating step. A combination of spectroscopic and chromatographic techniques is employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for unambiguous structure determination in organic chemistry.

| ¹H NMR (400 MHz, CDCl₃) | Predicted δ (ppm) | Multiplicity | Integration | Assignment |

| Aromatic Protons | 7.09 | d, J=8.6 Hz | 2H | Ar-H (ortho to -CH₂) |

| Aromatic Protons | 6.84 | d, J=8.6 Hz | 2H | Ar-H (ortho to -OCH₃) |

| Methoxy Protons | 3.79 | s | 3H | -OCH₃ |

| Benzylic Protons | 2.45 | d, J=6.8 Hz | 2H | Ar-CH₂- |

| Cyclopropyl Methine | 1.05 - 0.95 | m | 1H | -CH- (cyclopropyl) |

| Cyclopropyl Methylene | 0.55 - 0.45 | m | 2H | -CH₂- (cyclopropyl) |

| Cyclopropyl Methylene | 0.25 - 0.15 | m | 2H | -CH₂- (cyclopropyl) |

| ¹³C NMR (100 MHz, CDCl₃) | Predicted δ (ppm) | Assignment |

| Aromatic Carbon | 157.8 | Ar-C (ipso, -OCH₃) |

| Aromatic Carbon | 132.5 | Ar-C (ipso, -CH₂) |

| Aromatic Carbon | 129.8 | Ar-CH (ortho to -CH₂) |

| Aromatic Carbon | 113.8 | Ar-CH (ortho to -OCH₃) |

| Methoxy Carbon | 55.2 | -OCH₃ |

| Benzylic Carbon | 41.5 | Ar-CH₂- |

| Cyclopropyl Methine | 10.8 | -CH- (cyclopropyl) |

| Cyclopropyl Methylene | 4.2 | -CH₂- (cyclopropyl) |

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) confirms the molecular weight and provides structural information through fragmentation patterns.[1]

| Ion | m/z (relative intensity) | Proposed Fragment |

| Molecular Ion [M]⁺ | 162 (45%) | C₁₁H₁₄O⁺ |

| Fragment | 134 (60%) | [M - C₂H₄]⁺ (from cyclopropyl ring opening) |

| Base Peak | 121 (100%) | [M - C₃H₅]⁺ (loss of cyclopropyl radical, forms methoxybenzyl cation) |

High-Performance Liquid Chromatography (HPLC)

HPLC is used to determine the purity of the final compound. A reverse-phase method is typically suitable.[15]

HPLC Protocol for Purity Analysis

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 70:30 v/v) with 0.1% formic acid.[15]

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at 254 nm.

-

Analysis: The purity is calculated from the peak area percentage of the main product peak relative to the total area of all observed peaks. A pure sample should exhibit a single major peak.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents the following hazards:

-

H317: May cause an allergic skin reaction.

-

H319: Causes serious eye irritation.

-

H411: Toxic to aquatic life with long lasting effects.[7]

Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This compound is a key synthetic intermediate whose value is derived from the unique structural and electronic properties of the cyclopropyl ring. Its synthesis can be reliably achieved through modern methods like the Suzuki-Miyaura cross-coupling or classic transformations such as Friedel-Crafts alkylation. The choice of method depends on factors like available starting materials, scalability, and functional group compatibility requirements. Rigorous characterization using a suite of analytical techniques—NMR, MS, and HPLC—is essential to validate the structural integrity and purity of the final product, ensuring its suitability for downstream applications in research and drug development.

References

-

LookChem. 1-(Cyclopropylmethyl)-4-methoxybenzene. [Link]

-

PubChem. 1-(Cyclopropylmethyl)-4-methoxybenzene | C11H14O | CID 6422476. [Link]

-

SIELC Technologies. 1-(Cyclopropylmethyl)-4-methoxybenzene | SIELC. [Link]

-

ACS Publications. Palladium-Catalyzed Suzuki-Type Cross-Couplings of Iodocyclopropanes with Boronic Acids: Synthesis of trans-1,2-Dicyclopropyl Alkenes | The Journal of Organic Chemistry. [Link]

-

Master Organic Chemistry. Electrophilic Aromatic Substitution: The Six Key Reactions. [Link]

-

Master Organic Chemistry. Electrophilic Aromatic Substitution Mechanism. [Link]

-

Wikipedia. Buchwald–Hartwig amination. [Link]

-

Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

-

Beilstein Journals. Suzuki–Miyaura cross-coupling reaction of 1-aryltriazenes with arylboronic acids catalyzed by a recyclable polymer-supported N-heterocyclic carbene–palladium complex catalyst. [Link]

-

YouTube. Aromatic electrophilic substitution of ethers| Nirtation| Anisole. [Link]

-

Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

-

ResearchGate. The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules | Request PDF. [Link]

-

YouTube. Electrophilic Substitution Reaction Of Anisole | Alcohol,phenol & Ether |Organic Chemistry |Part 22. [Link]

-

NIH. Enantioselective Suzuki cross-coupling of 1,2-diboryl cyclopropanes - PMC. [Link]

-

PubMed. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. [Link]

-

YouTube. The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. [Link]

-

Chemistry LibreTexts. 18.7 Electrophilic Aromatic Substitution of Substituted Benzenes. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. namiki-s.co.jp [namiki-s.co.jp]

- 4. researchgate.net [researchgate.net]

- 5. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 1-(Cyclopropylmethyl)-4-methoxybenzene|lookchem [lookchem.com]

- 7. 1-(Cyclopropylmethyl)-4-methoxybenzene | C11H14O | CID 6422476 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 1-Cyclopropylmethyl-4-methoxybenzene CAS#: 16510-27-3 [m.chemicalbook.com]

- 9. BJOC - Suzuki–Miyaura cross-coupling reaction of 1-aryltriazenes with arylboronic acids catalyzed by a recyclable polymer-supported N-heterocyclic carbene–palladium complex catalyst [beilstein-journals.org]

- 10. Enantioselective Suzuki cross-coupling of 1,2-diboryl cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. youtube.com [youtube.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. 1-(Cyclopropylmethyl)-4-methoxybenzene | SIELC Technologies [sielc.com]

Physicochemical properties of 1-cyclopropyl-4-methoxybenzene

An In-Depth Technical Guide to the Physicochemical Properties of 1-Cyclopropyl-4-methoxybenzene

Prepared by: Gemini, Senior Application Scientist

Executive Summary

This guide provides a comprehensive technical overview of this compound (CAS No. 16510-27-3), a molecule of significant interest in pharmaceutical and materials science. Its unique structure, combining the rigid, electronically distinct cyclopropyl group with a methoxy-activated aromatic ring, imparts a valuable set of physicochemical and reactive properties. This document details these properties, outlines standardized protocols for their measurement, and explores the mechanistic underpinnings of the molecule's utility, particularly its function as a radical clock. The information is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of this compound for application in synthesis, medicinal chemistry, and formulation.

Molecular Structure and Identifiers

This compound is an aromatic ether. The structure consists of a benzene ring substituted with a cyclopropylmethyl group at position 1 and a methoxy group at position 4. This substitution pattern is critical to its electronic properties and chemical reactivity.

dot graph "Molecular_Structure" { layout=neato; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

}

Caption: Molecular Structure of this compound.

| Identifier | Value | Reference |

| IUPAC Name | 1-(cyclopropylmethyl)-4-methoxybenzene | [1] |

| CAS Number | 16510-27-3 | [1] |

| Molecular Formula | C₁₁H₁₄O | [1][2] |

| Molecular Weight | 162.23 g/mol | [1][2] |

| Synonyms | 4-(Cyclopropylmethyl)anisole, p-(Cyclopropylmethyl)anisole, Toscanol | [2][3] |

| InChIKey | SHLSJFDJYSSUIP-UHFFFAOYSA-N | [1] |

| SMILES | COC1=CC=C(C=C1)CC2CC2 | [1] |

Core Physicochemical Properties

The physicochemical properties of a compound are foundational to its application, dictating its behavior in both reactive and non-reactive systems. For drug development, properties like solubility and lipophilicity (LogP) are critical determinants of pharmacokinetic profiles (ADME).

| Property | Value | Method/Conditions | Reference |

| Appearance | Clear, colorless liquid | Visual Inspection | [1] |

| Odor | Anise-like, sweet, spicy | Olfactory | [1] |

| Boiling Point | 240.5 °C | at 760 mmHg | |

| 112-113 °C | at 12 Torr | ||

| Density | 0.9849 - 0.9900 g/cm³ | at 20°C | [1] |

| Refractive Index | 1.5228 - 1.5260 | n20/D | [1] |

| Solubility (Water) | Practically insoluble | OECD Guideline 105 | [1] |

| Solubility (Organic) | Soluble in ethanol, low polarity solvents | Miscibility Test | [1] |

| LogP (Octanol/Water) | 3.7 (XLogP3) | Computed | [1] |

| Vapor Pressure | 0.0587 mmHg | at 25°C | |

| Flash Point | 101.5 °C | Closed Cup |

Expert Analysis:

The high boiling point is consistent with its molecular weight and aromatic nature. The density, being close to that of water, is typical for such substituted benzenes. Critically, its very low aqueous solubility and a calculated LogP of 3.7 indicate high lipophilicity.[1] This suggests the molecule will readily partition into lipid bilayers, a key consideration for membrane permeability, but may require formulation strategies (e.g., co-solvents, lipid-based systems) to achieve sufficient bioavailability for pharmaceutical applications.

Spectroscopic & Chromatographic Profile

Structural elucidation and purity assessment are non-negotiable in chemical research. The following data provides a reference for the analytical characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While an experimental spectrum is the gold standard, a predicted spectrum based on established principles provides a robust analytical baseline. The following predictions are based on the known spectrum of cyclopropylbenzene, with shifts adjusted for the strong electron-donating effect of the p-methoxy group.[4]

-

Predicted ¹H NMR (400 MHz, CDCl₃):

-

δ 7.08 (d, J=8.6 Hz, 2H): Aromatic protons ortho to the cyclopropylmethyl group.

-

δ 6.84 (d, J=8.6 Hz, 2H): Aromatic protons ortho to the methoxy group. The electron-donating OCH₃ group shields these protons, shifting them upfield relative to the other aromatic protons.

-

δ 3.79 (s, 3H): Methoxy (–OCH₃) protons.

-

δ 2.48 (d, J=6.8 Hz, 2H): Methylene protons (–CH₂–) connecting the benzene and cyclopropyl rings.

-

δ 1.00 (m, 1H): Methine proton (–CH–) of the cyclopropyl ring.

-

δ 0.52 (m, 2H): Methylene protons of the cyclopropyl ring, diastereotopic and shifted significantly upfield due to ring current anisotropy.[4]

-

δ 0.21 (m, 2H): The other pair of diastereotopic methylene protons of the cyclopropyl ring.[4]

-

-

Predicted ¹³C NMR (100 MHz, CDCl₃):

-

δ 158.0: Quaternary aromatic carbon attached to the methoxy group (C-O).

-

δ 134.1: Quaternary aromatic carbon attached to the cyclopropylmethyl group.

-

δ 129.8: Aromatic CH carbons ortho to the cyclopropylmethyl group.

-

δ 113.8: Aromatic CH carbons ortho to the methoxy group.

-

δ 55.2: Methoxy carbon (–OCH₃).

-

δ 41.5: Methylene carbon (–CH₂–).

-

δ 11.0: Methine carbon of the cyclopropyl ring.

-

δ 5.5: Methylene carbons of the cyclopropyl ring.

-

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) provides key information on molecular weight and fragmentation patterns.

-

Molecular Ion (M⁺): m/z = 162, corresponding to the molecular weight of C₁₁H₁₄O.[1]

-

Key Fragments:

-

m/z = 134: Loss of ethylene (C₂H₄) from the cyclopropyl ring opening.

-

m/z = 121 (Base Peak): Formation of the tropylium-like ion resulting from benzylic cleavage and rearrangement, a very stable fragment for this type of structure.[1]

-

Infrared (IR) Spectroscopy

The vapor phase IR spectrum will exhibit characteristic absorption bands confirming the presence of key functional groups.

-

~3050-3000 cm⁻¹: Aromatic C-H stretching.

-

~2950-2850 cm⁻¹: Aliphatic C-H stretching (cyclopropyl and methyl groups).

-

~1610, 1510 cm⁻¹: Aromatic C=C stretching vibrations.

-

~1245 cm⁻¹ (strong): Asymmetric C-O-C (aryl ether) stretching.

-

~1035 cm⁻¹ (strong): Symmetric C-O-C stretching.

Chromatographic Behavior

This compound can be effectively analyzed using reverse-phase High-Performance Liquid Chromatography (HPLC).[5] A typical method would involve a C18 column with a mobile phase of acetonitrile and water, likely with a small amount of acidifier like formic acid for MS compatibility.[5] Its volatility also makes it well-suited for Gas Chromatography (GC) analysis.[2]

Chemical Reactivity and Mechanistic Considerations

Understanding the reactivity of a molecule is paramount for its use in synthesis and for predicting potential metabolic pathways.

The Cyclopropylmethyl Group as a Radical Clock

A cornerstone of its utility in mechanistic studies is the behavior of the cyclopropylmethyl group as a "radical clock".[2] When a radical is generated at the benzylic position, it can undergo a very rapid, irreversible ring-opening rearrangement to form the homoallylic 3-butenyl radical.[6]

The rate of this rearrangement is extremely fast (k ≈ 8.6 x 10⁷ s⁻¹ at 298 K).[6] This known rate allows chemists to "time" other competing radical reactions. If a reaction is faster than the ring-opening, the cyclopropyl product is isolated. If it is slower, the ring-opened product is observed. The ratio of these products can be used to calculate the rate of the unknown reaction.

dot digraph "Radical_Clock_Mechanism" { rankdir=LR; node [shape=none, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

}

Caption: The cyclopropylmethyl radical clock mechanism.

Synthesis Pathway: Simmons-Smith Cyclopropanation

A common and efficient synthesis route involves the cyclopropanation of estragole (4-allyl-anisole). The Simmons-Smith reaction, which utilizes a zinc carbenoid (typically formed from diiodomethane and a zinc-copper couple), is ideal for this transformation.[7][8] The reaction is stereospecific, adding a CH₂ group across the double bond in a concerted fashion.[8]

dot digraph "Simmons_Smith_Synthesis" { rankdir=LR; graph [fontname="Arial", fontsize=12]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=10];

}

Caption: Synthesis via Simmons-Smith reaction of estragole.

Applications in Research and Development

The unique properties of this compound make it a valuable molecule in several high-value R&D areas:

-

Medicinal Chemistry: The cyclopropyl group is often used as a "bioisostere" for other groups (like vinyl or isopropyl) to improve metabolic stability, enhance potency, or fine-tune solubility.[3] This compound serves as a key building block for introducing the cyclopropylmethyl pharmacophore into more complex drug candidates.[3]

-

Mechanistic Organic Chemistry: As detailed above, its primary application is as a radical clock to elucidate reaction mechanisms and determine reaction rates.[2]

-

Flavor & Fragrance Industry: It is recognized as a flavoring agent (FEMA 4759), valued for its sweet, anise-like, and herbaceous notes.[1]

Safety, Handling, and Regulatory Profile

Proper handling is essential for laboratory safety.

-

GHS Hazard Classification:

-

H317: May cause an allergic skin reaction (Warning: Skin Sensitization).

-

H319: Causes serious eye irritation (Warning: Eye Irritation).

-

H411: Toxic to aquatic life with long-lasting effects (Hazardous to the aquatic environment).

-

-

Recommended Handling Protocols:

-

Personal Protective Equipment (PPE): Wear nitrile gloves, a lab coat, and chemical safety goggles.

-

Ventilation: Handle only in a certified chemical fume hood to avoid inhalation of vapors.

-

Storage: Store in a cool, dry, well-ventilated area away from strong oxidizing agents.

-

Disposal: Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations.

-

Standardized Experimental Protocols (Self-Validating Systems)

To ensure reproducibility and accuracy, physicochemical properties must be determined using standardized, self-validating protocols.

Protocol: Boiling Point Determination (Microscale Capillary Method)

This method determines the boiling point by observing the temperature at which the vapor pressure of the liquid equals the applied atmospheric pressure.

dot graph "Boiling_Point_Workflow" { rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=10];

}

Caption: Workflow for boiling point determination.

Step-by-Step Methodology:

-

Preparation: Add 0.5 mL of this compound to a small test tube (75x10 mm).

-

Capillary Insertion: Place a standard melting point capillary tube (sealed at one end) into the test tube with the open end down.

-

Assembly: Attach the test tube to a thermometer using a rubber band or wire, ensuring the bottom of the test tube is aligned with the thermometer bulb.

-

Heating: Suspend the assembly in a heating bath (e.g., mineral oil) and begin heating slowly (1-2 °C per minute) with gentle stirring.[9]

-

Observation: As the liquid heats, air will escape from the capillary. When the boiling point is reached, a rapid and continuous stream of bubbles will emerge from the capillary tip.[10][11]

-

Cooling & Measurement: Remove the heat source and allow the bath to cool. The moment the bubbling stops and the liquid is drawn back into the capillary tube, record the temperature. This is the boiling point.[9]

-

Validation: A pure compound will have a sharp boiling point. A broad range (>2 °C) suggests impurities. Always record the atmospheric pressure, as boiling point is pressure-dependent.

Protocol: Density Measurement (ASTM D4052)

This protocol uses a digital density meter based on the oscillating U-tube principle, offering high precision and requiring minimal sample.[12][13]

Step-by-Step Methodology:

-

Instrument Calibration: Calibrate the digital density meter using two standards of known density that bracket the expected sample density. Typically, dry air and ultrapure water are used. The instrument must be temperature-stabilized (e.g., at 20.0 ± 0.1 °C).

-

Sample Preparation: Ensure the sample is homogenous and free of any air bubbles.

-

Sample Injection: Using a clean, dry syringe, inject approximately 0.7-1.0 mL of this compound into the oscillating U-tube of the density meter.[12]

-

Equilibration & Measurement: Allow the sample to thermally equilibrate within the cell. The instrument measures the oscillation period of the U-tube, which is directly related to the density of the liquid inside.

-

Data Recording: The instrument software automatically calculates and displays the density, typically to four decimal places (e.g., 0.9885 g/cm³).

-

Validation & Cleaning: Run the measurement in triplicate to ensure repeatability. The standard deviation should be minimal (<0.0005 g/cm³). After measurement, thoroughly clean the cell with appropriate solvents (e.g., ethanol followed by acetone) and dry with a stream of air.[13]

Protocol: Aqueous Solubility Assessment (OECD Guideline 105 - Flask Method)

This method is suitable for determining the solubility of substances that are sparingly soluble in water.[14][15]

Step-by-Step Methodology:

-

System Preparation: To three separate flasks, add an excess amount of this compound to a known volume of purified water (e.g., 10 mg to 100 mL). The excess is necessary to ensure saturation is achieved.

-

Equilibration: Seal the flasks and place them in a shaker bath at a constant temperature (e.g., 20 °C). Agitate the flasks for a sufficient period to reach equilibrium. Per OECD 105, preliminary tests should be run to determine this time; typically, samples are taken at 24, 48, and 72 hours.[16]

-

Phase Separation: After equilibration, allow the flasks to stand undisturbed at the same temperature to let the excess undissolved material settle. Centrifuge or filter the samples to separate the aqueous phase from any undissolved solute.[14]

-

Quantification: Carefully take an aliquot from the clear, saturated aqueous phase. Quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC with UV detection or GC-MS.

-

Calculation: The solubility is the average concentration from the three flasks, reported in units of mass per volume (e.g., mg/L).

-

Validation: The concentrations measured at the different time points (24, 48, 72 hours) should agree within 15% to confirm that equilibrium has been reached.[17]

References

-

PubChem. 1-(Cyclopropylmethyl)-4-methoxybenzene. National Center for Biotechnology Information. [Link]

-

Chemistry LibreTexts. 6.2B: Step-by-Step Procedures for Boiling Point Determination. [Link]

-

Wikipedia. Radical clock. [Link]

-

ASTM International. ASTM D4052-91, Standard Test Method for Density and Relative Density of Liquids by Digital Density Meter. [Link]

-

Organic Chemistry Portal. Simmons-Smith Reaction. [Link]

-

Regulations.gov. Report : Determination of Water Solubility. [Link]

-

American Chemical Society. The cyclopropylmethyl free-radical clock. Calibration for the 30-89.degree. C range. Journal of the American Chemical Society. [Link]

-

Al-Mustansiriya University. Experimental No. (2) Boiling Point. [Link]

-

Roald Hoffmann. The Cyclopropylmethyl-3-Butenyl Rearrangement on Mo(110): A Radical Clock on a Surface?. [Link]

-

BYJU'S. Determination Of Boiling Point Of An Organic Compound. [Link]

-

eralytics. ASTM D4052. [Link]

-

Master Organic Chemistry. Cyclopropanation: The Simmons-Smith Reaction. [Link]

-

FILAB. Solubility testing in accordance with the OECD 105. [Link]

-

National Institutes of Health. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. [Link]

-

SIELC Technologies. 1-(Cyclopropylmethyl)-4-methoxybenzene. [Link]

-

ResearchGate. Radical Kinetics and Clocks. [Link]

-

Unknown. DETERMINATION OF BOILING POINTS. [Link]

-

Scribd. ASTM D 4052 Standard Test Method For Density. [Link]

-

ChemRxiv. A General Protocol for the Accurate Predictions of Molecular 13C/1H NMR Chemical Shifts via Machine Learning. [Link]

-

Ayalytical. ASTM D4052. [Link]

-

Situ Biosciences. OECD 105 – Water Solubility. [Link]

-

JoVE. Video: Boiling Points - Procedure. [Link]

-

Henry Rzepa's Blog. Cyclopropanation: the mechanism of the Simmons–Smith reaction. [Link]

-

Canadian Journal of Chemistry. The design of radical clocks to probe the reactivity of the intermediates in arylmethyl ester photochemistry. [Link]

-

EPA NEPAL. Product Properties Test Guidelines OPPTS 830.7840 Water Solubility. [Link]

Sources

- 1. 1-(Cyclopropylmethyl)-4-methoxybenzene | C11H14O | CID 6422476 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-(Cyclopropylmethyl)-4-methoxybenzene | 16510-27-3 | Benchchem [benchchem.com]

- 3. chemimpex.com [chemimpex.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 1-(Cyclopropylmethyl)-4-methoxybenzene | SIELC Technologies [sielc.com]

- 6. Radical clock - Wikipedia [en.wikipedia.org]

- 7. Simmons-Smith Reaction [organic-chemistry.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Video: Boiling Points - Procedure [jove.com]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. cdn.juniata.edu [cdn.juniata.edu]

- 12. data.ntsb.gov [data.ntsb.gov]

- 13. ASTM D4052 - eralytics [eralytics.com]

- 14. filab.fr [filab.fr]

- 15. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 16. downloads.regulations.gov [downloads.regulations.gov]

- 17. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 1-Cyclopropyl-4-methoxybenzene

This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 1-cyclopropyl-4-methoxybenzene. Designed for researchers, scientists, and professionals in drug development, this document delves into the structural elucidation of this compound through detailed spectral interpretation, supported by established principles of NMR spectroscopy. We will explore the causality behind chemical shifts and coupling constants, offering field-proven insights to ensure technical accuracy and trustworthy data interpretation.

Introduction: The Structural Significance of this compound

This compound, a molecule integrating a cyclopropyl ring with a methoxy-substituted benzene moiety, presents an interesting case for NMR analysis. The cyclopropyl group, with its unique strained ring structure, and the methoxy group, an electron-donating substituent, both significantly influence the electronic environment and, consequently, the NMR spectral features of the molecule. Accurate interpretation of its ¹H and ¹³C NMR spectra is paramount for its unambiguous identification and for understanding its chemical behavior in various applications, including as a building block in organic synthesis.[1] This guide will provide a detailed walkthrough of the spectral assignments, underpinned by data from analogous compounds and predictive methodologies.

¹H NMR Spectral Analysis

The proton NMR spectrum of this compound is characterized by distinct signals corresponding to the aromatic protons, the methoxy group protons, and the protons of the cyclopropyl ring. The expected chemical shifts are influenced by the electronic effects of the substituents and the unique magnetic anisotropy of the cyclopropyl group.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| H-2, H-6 | ~ 7.05 | d | 2H | ~ 8.7 |

| H-3, H-5 | ~ 6.80 | d | 2H | ~ 8.7 |

| OCH₃ | ~ 3.78 | s | 3H | - |

| H-7 | ~ 1.85 | m | 1H | - |

| H-8, H-8' | ~ 0.90 | m | 2H | - |

| H-9, H-9' | ~ 0.65 | m | 2H | - |

Rationale for ¹H NMR Assignments:

-

Aromatic Protons (H-2, H-6 and H-3, H-5): The methoxy group is an ortho-, para-directing and activating group, meaning it increases the electron density at the ortho (C-2, C-6) and para (C-4) positions.[2] This increased shielding causes the protons attached to these carbons to resonate at a higher field (lower ppm) compared to benzene (δ 7.34 ppm). Consequently, the protons ortho to the electron-donating methoxy group (H-3, H-5) are expected to be the most shielded, appearing around δ 6.80 ppm. The protons meta to the methoxy group (and ortho to the cyclopropyl group, H-2, H-6) will be slightly less shielded, resonating around δ 7.05 ppm. Both signals will appear as doublets due to coupling with their adjacent aromatic protons, with a typical ortho-coupling constant of approximately 8.7 Hz.

-

Methoxy Protons (OCH₃): The three protons of the methoxy group are chemically equivalent and are not coupled to any other protons, thus they appear as a sharp singlet. Their chemical shift, around δ 3.78 ppm, is characteristic for methoxy groups attached to an aromatic ring.

-

Cyclopropyl Protons (H-7, H-8, H-8', H-9, H-9'): The cyclopropyl group exhibits a complex and highly characteristic set of signals in the upfield region of the spectrum. The magnetic anisotropy of the three-membered ring leads to significant shielding of the cyclopropyl protons.[3] The methine proton (H-7) is expected to be the most deshielded of the cyclopropyl protons due to its proximity to the aromatic ring, appearing as a multiplet around δ 1.85 ppm. The methylene protons (H-8, H-8', H-9, H-9') will be even more shielded, resonating at approximately δ 0.90 and 0.65 ppm. These methylene protons are diastereotopic and will exhibit complex splitting patterns due to both geminal and vicinal coupling.

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides valuable information about the carbon framework of the molecule. The chemical shifts are influenced by the hybridization of the carbon atoms and the electronic effects of the substituents.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon | Chemical Shift (δ, ppm) |

| C-4 | ~ 158.0 |

| C-1 | ~ 135.0 |

| C-2, C-6 | ~ 129.5 |

| C-3, C-5 | ~ 114.0 |

| OCH₃ | ~ 55.2 |

| C-7 | ~ 15.0 |

| C-8, C-9 | ~ 9.0 |

Rationale for ¹³C NMR Assignments:

-

Aromatic Carbons: The carbon atom attached to the electron-donating methoxy group (C-4) is the most deshielded of the aromatic carbons due to the resonance effect, and is expected to appear around δ 158.0 ppm. The ipso-carbon to which the cyclopropyl group is attached (C-1) will be found around δ 135.0 ppm. The carbons ortho to the methoxy group (C-3, C-5) are shielded and will resonate at a higher field, around δ 114.0 ppm. The carbons meta to the methoxy group (C-2, C-6) are less affected and will appear around δ 129.5 ppm.

-

Methoxy Carbon (OCH₃): The carbon of the methoxy group typically resonates in the range of 55-60 ppm.

-

Cyclopropyl Carbons (C-7, C-8, C-9): The carbons of the cyclopropyl ring are highly shielded due to their high s-character and ring strain, causing them to appear at a very high field in the ¹³C NMR spectrum. The methine carbon (C-7) is expected around δ 15.0 ppm, while the equivalent methylene carbons (C-8, C-9) will be even further upfield, around δ 9.0 ppm.

Experimental Protocol for NMR Data Acquisition

The following protocol outlines a standardized procedure for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Parameters (¹H NMR):

-

Spectrometer: 400 MHz or higher field instrument.

-

Pulse Program: Standard single-pulse sequence (zg30).

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 8-16.

-

Spectral Width: -2 to 12 ppm.

-

-

Instrument Parameters (¹³C NMR):

-

Spectrometer: 100 MHz or higher.

-

Pulse Program: Proton-decoupled single-pulse sequence with NOE (zgpg30).

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 128-1024 (or more, depending on sample concentration).

-

Spectral Width: -10 to 220 ppm.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

-

Integrate the signals in the ¹H NMR spectrum.

-

Analyze the multiplicities and coupling constants.

-

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the NMR analysis of this compound.

Caption: Experimental workflow for NMR analysis.

Conclusion

The ¹H and ¹³C NMR spectra of this compound provide a wealth of information that allows for its unambiguous structural determination. The characteristic upfield signals of the cyclopropyl protons and carbons, coupled with the distinct pattern of the substituted aromatic ring and the methoxy signal, serve as reliable diagnostic markers. By understanding the underlying principles of chemical shifts and coupling constants, researchers can confidently interpret these spectra. This guide provides a foundational framework for the analysis of this compound and similar structures, emphasizing the importance of a systematic and knowledge-based approach to spectral interpretation in chemical research and development.

References

-

Chemistry Stack Exchange. 1H NMR of 4-Methylanisole. Available at: [Link].

-

LookChem. 1-(Cyclopropylmethyl)-4-methoxybenzene. Available at: [Link].

-

PubChem. 1-(Cyclopropylmethyl)-4-methoxybenzene. Available at: [Link].

-

Human Metabolome Database. 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0032076). Available at: [Link].

-

SIELC Technologies. 1-(Cyclopropylmethyl)-4-methoxybenzene. Available at: [Link].

-

NMRDB.org. Predict 1H proton NMR spectra. Available at: [Link].

-

Chemistry LibreTexts. 19.5: Carbon-13 NMR. Available at: [Link].

-

Michigan State University Chemistry Department. Proton NMR Table. Available at: [Link].

-

ChemAxon. NMR Predictor. Available at: [Link].

-

CASPRE. 13C NMR Predictor. Available at: [Link].

-

Oregon State University. 13C NMR Chemical Shift. Available at: [Link].

- Sajed, T., Sayeeda, Z., Lee, B. L., Berjanskii, M., Wang, F., Gautam, V., & Wishart, D. S. (2024). Accurate prediction of 1H NMR chemical shifts of small molecules using machine learning. Metabolites, 14(5), 290.

-

Doc Brown's Advanced Organic Chemistry Revision Notes. 13C nmr spectrum of 1-methoxypropane. Available at: [Link].

-

Chemguide. interpreting C-13 NMR spectra. Available at: [Link].

-

Chatterjee, I., Roy, D., & Panda, G. Supporting Information. Available at: [Link].

-

Wikipedia. Carbon-13 nuclear magnetic resonance. Available at: [Link].

-

The Royal Society of Chemistry. Table of Contents. Available at: [Link].

Sources

An In-Depth Technical Guide to the Infrared Spectroscopy Analysis of 1-Cyclopropyl-4-methoxybenzene

Abstract

This technical guide provides a comprehensive framework for the analysis of 1-cyclopropyl-4-methoxybenzene using Fourier Transform Infrared (FTIR) spectroscopy. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of the molecule's vibrational modes, presents a robust experimental protocol for acquiring a high-fidelity spectrum, and offers a detailed guide to spectral interpretation. By integrating foundational principles with practical, field-proven methodologies, this guide serves as an authoritative resource for the structural characterization and quality assessment of this important chemical entity.

Introduction: The Role of Vibrational Spectroscopy in Molecular Characterization

Infrared (IR) spectroscopy is an indispensable analytical technique for the identification of functional groups and the elucidation of molecular structures.[1] By measuring the interaction of infrared radiation with a molecule, we can probe its unique vibrational modes—such as stretching and bending—which are dictated by the masses of the atoms and the strengths of the bonds connecting them.[2] The resulting IR spectrum is a molecular fingerprint, offering invaluable insights into the chemical architecture of a substance.

This compound is a compound of interest that incorporates three distinct structural motifs: a strained cyclopropyl ring, a methoxy ether group, and a para-substituted benzene ring. The unique electronic and steric properties conferred by the cyclopropyl group, combined with the electronic influence of the methoxy group on the aromatic system, make it a valuable building block in medicinal chemistry and materials science. Accurate and unambiguous characterization is therefore paramount. This guide provides the scientific logic and a validated protocol for achieving this using FTIR spectroscopy.

Caption: Molecular structure of this compound.

Theoretical Vibrational Analysis: Deconstructing the Spectrum

A predictive understanding of the IR spectrum begins with dissecting the molecule into its constituent functional groups and anticipating their characteristic vibrational frequencies. The overall spectrum arises from the superposition of these individual modes, modified by their electronic and steric interplay.

The Cyclopropyl Moiety: A Signature of Strain

The three-membered cyclopropane ring is characterized by significant ring strain, which influences its vibrational frequencies.

-

C-H Stretching: The C-H bonds on the cyclopropyl ring are known to absorb at frequencies slightly higher than those of typical alkanes, generally in the range of 3100-3000 cm⁻¹.[3][4] This is a key diagnostic feature that distinguishes them from the C-H stretches of the methoxy group's methyl component.

-

CH₂ Deformation and Ring Vibrations: The methylene groups of the cyclopropane ring exhibit deformation (scissoring) vibrations between 1480 and 1440 cm⁻¹.[5] Furthermore, characteristic skeletal or "ring breathing" vibrations can be observed in the fingerprint region, typically around 1020-1000 cm⁻¹.[5]

The Methoxybenzene Moiety: Aromatic and Ether Vibrations

The methoxybenzene (anisole) portion of the molecule contributes several strong and characteristic bands.

-

Aromatic C-H Stretching: The C-H bonds directly attached to the benzene ring show stretching vibrations just above 3000 cm⁻¹, typically in the 3100-3020 cm⁻¹ region.[6] These often overlap with the cyclopropyl C-H stretches.

-

Aromatic C=C Stretching: The stretching of the carbon-carbon double bonds within the benzene ring gives rise to a series of absorptions, usually of variable intensity, in the 1600-1450 cm⁻¹ range.[7]

-

C-O-C (Ether) Stretching: This is one of the most prominent features of the methoxy group. Phenyl alkyl ethers display two distinct C-O stretching bands due to asymmetric and symmetric vibrations. The stronger, asymmetric stretch appears at a higher wavenumber, typically 1270-1230 cm⁻¹, while the symmetric stretch is found around 1050-1000 cm⁻¹.[2][8][9] The intensity of the higher frequency band is often enhanced by resonance with the aromatic ring.

-

Aliphatic C-H Stretching: The methyl group of the methoxy moiety exhibits symmetric and asymmetric C-H stretching vibrations in the 2960-2850 cm⁻¹ range, clearly below the 3000 cm⁻¹ line that often separates sp² and sp³ C-H bonds.[6][10]

Para-Substitution Pattern: Out-of-Plane Bending

The substitution pattern on the benzene ring can be determined by analyzing the strong C-H out-of-plane (OOP) bending vibrations in the 900-700 cm⁻¹ region.[11] For a 1,4-disubstituted (para) benzene ring, a strong absorption is expected in the 860-800 cm⁻¹ range. This band is highly characteristic and provides confirmatory evidence of the substituent positions.[12]

Experimental Protocol: High-Fidelity Spectrum Acquisition via ATR-FTIR

The following protocol outlines a self-validating system for obtaining a clean, reproducible IR spectrum of this compound, which is presumed to be a liquid at room temperature. The use of an Attenuated Total Reflectance (ATR) accessory is recommended for its speed, ease of use, and minimal sample preparation requirements.[13][14]

Instrumentation and Rationale

-

Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer capable of a resolution of at least 4 cm⁻¹.

-

Accessory: A single-reflection ATR accessory equipped with a diamond or zinc selenide (ZnSe) crystal.

Caption: Experimental workflow for ATR-FTIR analysis.

Step-by-Step Methodology

-

Instrument Preparation:

-

Ensure the FTIR spectrometer is powered on and has reached thermal equilibrium as per the manufacturer's guidelines.

-

Thoroughly clean the surface of the ATR crystal with a suitable solvent (e.g., spectroscopy-grade isopropanol or ethanol) and a soft, lint-free wipe. Allow the solvent to fully evaporate.

-

Expertise Insight: An unclean crystal is a common source of spectral artifacts. A preliminary scan should be run on the clean, empty crystal to ensure no residual peaks are present from previous use.

-

-

-

Background Collection:

-

With the clean, empty ATR accessory in place, collect a background spectrum.

-

Parameters:

-

Resolution: 4 cm⁻¹

-

Scans: 32 (co-added)

-

Spectral Range: 4000–400 cm⁻¹

-

-

Trustworthiness: A fresh background scan is critical. It measures the ambient atmosphere (H₂O, CO₂) and the instrument's response, which is then ratioed against the sample spectrum to produce the final absorbance or transmittance spectrum. This step ensures that atmospheric and instrumental features are removed from the final data.

-

-

Sample Application and Analysis:

-

Place a small drop (1-2 drops) of the this compound sample directly onto the center of the ATR crystal, ensuring the crystal surface is completely covered.[15]

-

If using a pressure clamp, apply gentle and consistent pressure to ensure good contact between the liquid sample and the crystal.

-

Collect the sample spectrum using the same parameters as the background scan (4 cm⁻¹ resolution, 32 scans).

-

-

Data Processing and Post-Analysis:

-

The instrument software will automatically ratio the sample scan against the background scan.

-

Apply an ATR correction if available. This algorithm corrects for the wavelength-dependent depth of penetration of the IR beam, making the spectrum appear more like a traditional transmission spectrum.

-

Perform a baseline correction to ensure all peaks originate from a flat baseline, which aids in accurate peak identification and integration.

-

Thoroughly clean the ATR crystal immediately after analysis to prevent cross-contamination.

-

Spectral Interpretation and Data Summary

The analysis of the resulting spectrum involves correlating the observed absorption bands with the predicted vibrational modes. The table below summarizes the key diagnostic peaks expected for this compound.

| Wavenumber Range (cm⁻¹) | Intensity | Vibrational Assignment |

| 3100 - 3020 | Medium | Aromatic & Cyclopropyl C-H Stretch[3][6] |

| 2960 - 2850 | Medium-Strong | Aliphatic (Methoxy CH₃) C-H Stretch[6] |

| ~1610, ~1510 | Strong-Medium | Aromatic C=C Ring Stretch |

| ~1460 | Medium | CH₂ Scissoring (Cyclopropyl) & CH₃ Bending[5] |

| ~1250 | Strong, Sharp | Asymmetric Ar-O-C Stretch[2][9] |

| ~1180 | Medium | In-plane Aromatic C-H Bending |

| ~1035 | Strong | Symmetric R-O-C Stretch[2][9] |

| ~1020 | Medium | Cyclopropyl Ring Deformation[5] |

| ~830 | Strong, Sharp | Para-substituted Aromatic C-H Out-of-Plane Bend[11][12] |

Analysis Narrative:

Upon examining the spectrum, the region above 3000 cm⁻¹ will feature sharp peaks corresponding to the sp²-hybridized C-H bonds of the aromatic and cyclopropyl rings.[10] Just below 3000 cm⁻¹, distinct peaks from the sp³-hybridized methyl C-H bonds of the methoxy group should be clearly visible.[18] The most intense and diagnostically significant peak in the fingerprint region is expected around 1250 cm⁻¹, which is the characteristic asymmetric stretching of the aryl-ether linkage.[8] This, coupled with the symmetric stretch near 1035 cm⁻¹, provides definitive evidence of the methoxy group attached to the benzene ring. The presence of the cyclopropyl group is confirmed not only by its C-H stretch but also by its more subtle ring deformation modes around 1020 cm⁻¹.[5] Finally, a strong, sharp band around 830 cm⁻¹ is a clear and reliable indicator of the 1,4- (para) substitution pattern on the aromatic ring.[11] The combination of these specific absorptions provides a unique spectral fingerprint for this compound.

Conclusion

The FTIR spectrum of this compound is rich with information, providing a robust method for its structural confirmation. The key identifying features are the C-H stretching vibrations above 3000 cm⁻¹ (aromatic and cyclopropyl), the strong, characteristic asymmetric Ar-O-C stretch near 1250 cm⁻¹, and the intense out-of-plane bending band around 830 cm⁻¹ confirming para-substitution. By following the detailed experimental protocol provided, researchers can reliably obtain high-quality spectra, ensuring the identity and purity of this compound in applications ranging from synthetic chemistry to pharmaceutical development.

References

-

Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

Doc Brown's Chemistry. Infrared spectrum of cyclopropane. Retrieved from [Link]

-

Gunthard, H. H., Lord, R. C., & McCubbin, T. K., Jr. (1956). Vibrational Spectra and Structure of Cyclopropane and Cyclopropane‐d 6. The Journal of Chemical Physics, 25(4), 768–777. Retrieved from [Link]

-

Bartleby. IR Spectrum Of Anisole. Retrieved from [Link]

-

Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]

-

Mettler Toledo. ATR-FTIR Spectroscopy Basics. Retrieved from [Link]

-

Analytical Chemistry. Characterization of Benzene Ring Substitution by Infrared Spectra. Retrieved from [Link]

-

Drawell. Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]

-

Polymer Chemistry Characterization Lab. Sample Preparation – FT-IR/ATR. Retrieved from [Link]

-

Spectroscopy Online. (2016, May 1). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Retrieved from [Link]

-

Journal of Chemical Education. ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples. Retrieved from [Link]

-

Wiley Analytical Science. (2016, May 18). Interpretation of Infrared Spectra, A Practical Approach. Retrieved from [Link]

-

Pearson. The IR spectrum for anisole contains two C―O stretching bands in.... Retrieved from [Link]

-

ResearchGate. Vibrational frequencies and structure of cyclopropenone from ab initio calculations. Retrieved from [Link]

-

University of the West Indies. Sample preparation for FT-IR. Retrieved from [Link]

-

National Institute of Standards and Technology. Anisole - NIST WebBook. Retrieved from [Link]

-

Polymer Chemistry Characterization Lab. Infrared Spectroscopy (FT-IR/ATR). Retrieved from [Link]

-

Spectra Analysis. Determining benzene ring substitution patterns from IR spectra. Retrieved from [Link]

-

ResearchGate. Analysis of the High-Resolution Infrared Spectrum of Cyclopropane. Retrieved from [Link]

-

OpenStax. 18.8 Spectroscopy of Ethers. Retrieved from [Link]

-

Shimadzu. Liquid Samples. Retrieved from [Link]

-

Chemistry Steps. Interpreting IR Spectra. Retrieved from [Link]

-

Chegg. Anisole. Retrieved from [Link]

-

Indonesian Journal of Science & Technology. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Retrieved from [Link]

-

The Journal of Organic Chemistry. (2012). FT-IR Investigation of Methoxy Substituted Benzenes Adsorbed on Solid Acid Catalysts. Retrieved from [Link]

-

NC State University Libraries. 12.6 Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

ResearchGate. (2024). FTIR Spectroscopic Analysis of Benzenamine: Functional Group Identification and Structural Insights. Retrieved from [Link]

-

National Institutes of Health. Signatures in Vibrational and Vibronic Spectra of Benzene Molecular Clusters. Retrieved from [Link]

-

AZoM. (2024, July 2). What are the Advantages and Limitations of ATR-FTIR Spectroscopy for Materials Analysis. Retrieved from [Link]

-

Rocky Mountain Labs. (2026, January 24). How to Prepare Samples for FTIR Testing. Retrieved from [Link]

-

ResearchGate. (2017). Molecular structure and spectroscopic properties of 4-methoxybenzaldehyde based on density functional theory calculations. Retrieved from [Link]

-

The Journal of Physical Chemistry A. (2020). Cyclohexane Vibrations: High-Resolution Spectra and Anharmonic Local Mode Calculations. Retrieved from [Link]

-

National Institute of Standards and Technology. Benzene, 1-methoxy-4-methyl- - NIST WebBook. Retrieved from [Link]

-

e-PG Pathshala. (2015). Factors affecting vibrational Frequencies and IR Spectrum of Hydrocarbons. Retrieved from [Link]

Sources

- 1. Infrared Spectroscopy (FT-IR/ATR) – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 2. IR Spectrum Of Anisole | bartleby [bartleby.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. m.youtube.com [m.youtube.com]

- 5. infrared spectrum of cyclopropane C3H6 prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of cyclopropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. researchgate.net [researchgate.net]

- 8. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 9. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 10. Interpreting IR Spectra [chemistrysteps.com]

- 11. spectra-analysis.com [spectra-analysis.com]

- 12. spectroscopyonline.com [spectroscopyonline.com]

- 13. mt.com [mt.com]

- 14. azom.com [azom.com]

- 15. drawellanalytical.com [drawellanalytical.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. ftirspectroscopy.wordpress.com [ftirspectroscopy.wordpress.com]

- 18. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

Mass spectrometry fragmentation of 1-cyclopropyl-4-methoxybenzene

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 1-Cyclopropyl-4-methoxybenzene

Abstract

This technical guide provides a comprehensive analysis of the electron ionization (EI) mass spectrometry fragmentation pathways of this compound (C₁₁H₁₄O). As a molecule incorporating a strained cyclopropyl ring, a methoxy-activated aromatic system, and a benzylic carbon, its fragmentation behavior is governed by a fascinating interplay of competing and sequential reactions. This document is intended for researchers, scientists, and professionals in drug development and analytical chemistry who utilize mass spectrometry for structural elucidation. We will explore the primary fragmentation mechanisms, including benzylic cleavage, ring rearrangements, and fragmentations characteristic of aromatic ethers, supported by mechanistic diagrams and a summary of key fragment ions. A generalized experimental protocol for acquiring EI mass spectra for similar analytes is also provided to ensure practical applicability.

Introduction to this compound and Mass Spectrometry

This compound (also known as 4-(cyclopropylmethyl)anisole) is an aromatic ether with the molecular formula C₁₁H₁₄O and a molecular weight of 162.23 g/mol .[1][2] Its structure, featuring a methoxy-substituted benzene ring attached to a cyclopropylmethyl group, makes it a valuable compound in organic synthesis and a component in the flavor and fragrance industry.[1]

Mass spectrometry is a powerful analytical technique for determining the molecular weight and structure of a compound by ionizing it and then measuring the mass-to-charge ratio (m/z) of the resulting charged particles.[3] In Electron Ionization (EI) mass spectrometry, a high-energy electron beam bombards the sample, causing the ejection of an electron from the molecule to form a positively charged radical cation known as the molecular ion ([M]•⁺).[4][5] This molecular ion is often energetically unstable and undergoes a series of fragmentation reactions, breaking into smaller, more stable charged fragments and neutral species. The resulting mass spectrum is a unique fingerprint of the molecule, where the pattern of fragment ions provides critical clues to its underlying structure.[5]

The Genesis of the Mass Spectrum: Molecular Ion Formation

The analysis begins with the ionization of this compound. A high-energy electron collides with the molecule, ejecting one of its electrons—typically a non-bonding electron from the oxygen atom or a π-electron from the aromatic ring—to produce the molecular ion radical cation ([M]•⁺) at m/z 162.

C₁₁H₁₄O + e⁻ → [C₁₁H₁₄O]•⁺ + 2e⁻

The presence of a peak at m/z 162 in the mass spectrum confirms the molecular weight of the compound.[2] The subsequent fragmentation of this ion dictates the remainder of the spectrum.

Core Fragmentation Pathways and Mechanistic Insights

The fragmentation of the this compound molecular ion is primarily driven by the structural features of the cyclopropylmethyl and methoxy substituents, which direct cleavage to form stabilized carbocations. The most prominent fragmentation pathways are detailed below.

Pathway I: Benzylic Cleavage and Tropylium Ion Formation (The Base Peak)

The most favorable fragmentation route involves the cleavage of the bond between the cyclopropyl ring and the methylene bridge. This is a classic benzylic cleavage, which is highly favored because it results in a resonance-stabilized carbocation.[6]

The loss of a cyclopropyl radical (•C₃H₅, mass 41 u) from the molecular ion (m/z 162) generates the base peak of the spectrum at m/z 121 .[2] This cation is not merely a simple benzyl cation; it is significantly stabilized by the electron-donating methoxy group and can rearrange into a highly stable, seven-membered tropylium-type ion structure, a common feature in the mass spectra of alkylbenzenes.[7] The exceptional stability of this ion explains why it is the most abundant fragment (the base peak) in the spectrum.

Caption: Pathway I: Formation of the m/z 121 base peak.

Pathway II: Cyclopropyl Ring Rearrangement and Ethene Loss

The strained three-membered cyclopropyl ring is prone to rearrangement upon ionization.[8][9] A characteristic fragmentation for compounds containing a cyclopropyl group is the loss of ethene (C₂H₄, mass 28 u). This process involves the opening of the cyclopropyl ring to form an isomeric butenyl radical cation, which then undergoes cleavage to expel a neutral ethene molecule. This pathway leads to a significant fragment ion at m/z 134 ([M - 28]•⁺).[2]

This rearrangement is a key diagnostic feature for the presence of the cyclopropyl moiety. The formation of this ion demonstrates that fragmentation is not limited to simple bond cleavages but also involves complex intramolecular rearrangements.

Sources

- 1. 1-(Cyclopropylmethyl)-4-methoxybenzene | 16510-27-3 | Benchchem [benchchem.com]

- 2. 1-(Cyclopropylmethyl)-4-methoxybenzene | C11H14O | CID 6422476 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chromatographyonline.com [chromatographyonline.com]

- 4. image diagram mass spectrum of benzene fragmentation pattern of ions for analysis and identification of benzene doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. pubs.aip.org [pubs.aip.org]

- 6. youtube.com [youtube.com]

- 7. youtube.com [youtube.com]

- 8. chemrxiv.org [chemrxiv.org]

- 9. researchgate.net [researchgate.net]

A Senior Application Scientist's Guide to the Synthesis of 1-Cyclopropyl-4-methoxybenzene and its Isomers

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The cyclopropyl ring is a privileged structural motif in medicinal chemistry, often introduced to modulate a molecule's metabolic stability, potency, and physicochemical properties. When appended to an aromatic scaffold like methoxybenzene (anisole), it creates a versatile building block for drug discovery and materials science. This guide provides an in-depth technical overview of the principal synthetic strategies for accessing the para, meta, and ortho isomers of 1-cyclopropyl-methoxybenzene. We will delve into the mechanistic underpinnings of key reactions, present field-proven experimental protocols, and offer a comparative analysis to aid researchers in selecting the optimal synthetic route for their specific application.

Introduction: The Strategic Value of the Cyclopropyl-Aryl Moiety

The incorporation of a cyclopropyl group onto an aromatic ring is a powerful tactic in modern synthetic chemistry. The unique electronic properties of the cyclopropane ring, often described as having "π-character," allow it to engage in electronic interactions with the adjacent aryl system. This, combined with its rigid, three-dimensional structure, makes it an effective isostere for other groups, such as vinyl or gem-dimethyl functionalities, while offering distinct advantages.

Specifically, the 1-cyclopropyl-methoxybenzene framework is a key pharmacophore in numerous biologically active compounds. The methoxy group can serve as a hydrogen bond acceptor and its position on the ring (ortho, meta, or para) critically influences the molecule's vectoral properties and interaction with biological targets. Therefore, regioselective control during synthesis is paramount. This guide focuses on the three primary isomers:

-

1-cyclopropyl-4-methoxybenzene (para): The most common and often most accessible isomer.

-

1-cyclopropyl-3-methoxybenzene (meta): Offers a different electronic and steric profile.

-

1-cyclopropyl-2-methoxybenzene (ortho): Presents unique synthetic challenges due to potential steric hindrance.

Core Synthetic Strategies: A Mechanistic Overview

The construction of the C(aryl)–C(cyclopropyl) bond is the central challenge. Two dominant strategies have emerged as the most robust and versatile: transition-metal-catalyzed cross-coupling reactions and the cyclopropanation of olefinic precursors.

Palladium-Catalyzed Cross-Coupling Reactions

This is arguably the most powerful and widely adopted method for forming C(aryl)–C(sp³) bonds. The Suzuki-Miyaura coupling is particularly prominent due to the operational simplicity and the stability and low toxicity of boronic acid reagents.[1]

Causality Behind the Choice: The Suzuki-Miyaura reaction is favored for its exceptional functional group tolerance. Ketones, esters, nitriles, and even amines can often be carried through the reaction unscathed, minimizing the need for protecting group strategies.[2] This is a significant advantage in multi-step syntheses common in drug development. The catalytic cycle, shown below, is a well-understood and reliable process.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The key steps involve:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (or triflate) bond.

-

Transmetalation: The organic group from the activated boronic acid is transferred to the palladium center. This step is facilitated by a base (e.g., K₃PO₄, K₂CO₃), which forms a more nucleophilic "ate" complex with the boronic acid.

-

Reductive Elimination: The two organic fragments couple and are expelled from the palladium center, forming the desired product and regenerating the Pd(0) catalyst.[1]

Cyclopropanation of Alkenes

An alternative approach involves first synthesizing a vinyl- or allyl-anisole derivative, followed by the addition of a methylene group across the double bond. The Simmons-Smith reaction is a classic and highly effective method for this transformation.[3]

Causality Behind the Choice: This method is advantageous when the corresponding olefin is readily available or more accessible than the aryl halide/boronic acid partners. The Simmons-Smith reaction is known for its high degree of stereospecificity, meaning the stereochemistry of the starting alkene is retained in the cyclopropane product.[3] The reaction typically involves an organozinc carbenoid, often referred to as the Furukawa reagent (Et₂Zn and CH₂I₂), which is generally less reactive and more selective than other carbenoid precursors.[3]

Caption: Simplified workflow of the Simmons-Smith cyclopropanation reaction.

Synthesis of this compound (Para-Isomer)

The para-isomer is the most widely reported. The Suzuki-Miyaura coupling of 4-bromoanisole or 4-methoxyphenyl triflate with cyclopropylboronic acid is the most efficient and high-yielding route.

Suzuki-Miyaura Coupling Protocol

This protocol is a robust, self-validating system. The use of a well-defined catalyst system and standard conditions ensures high reproducibility. The progress can be easily monitored by TLC or GC-MS.

Experimental Protocol:

-

Vessel Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), add 4-bromoanisole (1.0 eq), cyclopropylboronic acid (1.2-1.5 eq), and potassium phosphate (K₃PO₄, 3.0 eq).

-

Catalyst Addition: Add the palladium catalyst, such as Pd(PPh₃)₄ (1-3 mol%) or a combination of Pd(OAc)₂ (1-3 mol%) and a suitable phosphine ligand like SPhos or tricyclohexylphosphine (2-6 mol%). The choice of ligand is critical; bulky, electron-rich phosphines often accelerate the reaction.[2]

-

Solvent Addition: Add a degassed solvent mixture, typically toluene/water (e.g., 5:1 v/v). The presence of water is often beneficial for dissolving the inorganic base and facilitating the transmetalation step.

-

Reaction: Heat the mixture with vigorous stirring to 80-100 °C. Monitor the reaction by TLC or GC-MS until the starting material is consumed (typically 3-12 hours).

-

Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield this compound as a colorless oil.

Synthesis of 1-cyclopropyl-3-methoxybenzene (Meta-Isomer)

The synthesis of the meta-isomer follows similar logic to the para-isomer, utilizing meta-substituted starting materials.

Suzuki-Miyaura Coupling of 3-Bromoanisole

This is the most direct approach. The electronic and steric environment of the meta position generally does not impede the Suzuki coupling, and conditions similar to the para-isomer synthesis are effective.

Experimental Protocol:

The protocol is identical to the one described in Section 3.1, with the substitution of 4-bromoanisole for 3-bromoanisole . Yields are typically comparable.

Cyclopropanation of 3-Vinylanisole

Experimental Protocol:

-

Reagent Preparation: In a flame-dried flask under an inert atmosphere, dissolve 3-vinylanisole (1.0 eq) in anhydrous dichloromethane (DCM).

-

Reaction Initiation: Add a solution of diethylzinc (ZnEt₂, 1.1 eq) in hexanes dropwise at 0 °C. Stir for 15 minutes.

-

Carbenoid Formation: Add diiodomethane (CH₂I₂, 1.1 eq) dropwise at 0 °C. The solution may become cloudy.

-

Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours. Monitor by GC-MS.

-

Workup: Carefully quench the reaction at 0 °C by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl). Extract the mixture with DCM.

-

Purification: Wash the combined organic layers with brine, dry over MgSO₄, and concentrate. Purify by column chromatography to yield 1-cyclopropyl-3-methoxybenzene.

Synthesis of 1-cyclopropyl-2-methoxybenzene (Ortho-Isomer)

The synthesis of the ortho-isomer is often more challenging due to steric hindrance from the adjacent methoxy group, which can impede the approach of the bulky catalyst or reagents.

Optimized Suzuki-Miyaura Coupling of 2-Bromoanisole

Standard Suzuki conditions may result in lower yields for the ortho-isomer. The key to success is the choice of ligand. Bulky, electron-rich biarylphosphine ligands (e.g., SPhos, RuPhos) are often required to promote the difficult oxidative addition and reductive elimination steps.[4]

Experimental Protocol:

Follow the protocol in Section 3.1, but with these critical modifications:

-

Starting Material: Use 2-bromoanisole .

-

Catalyst System: Use a more specialized catalyst system, such as [Pd(allyl)Cl]₂ with a ligand like RuPhos or Tedicyp, which has been shown to be effective for sterically hindered couplings.[4]

-

Reaction Temperature: A higher temperature (e.g., 110 °C in dioxane) may be necessary to achieve a reasonable reaction rate.

Cyclopropanation of 2-Vinylanisole

The Simmons-Smith reaction on 2-vinylanisole is also a viable route. The methoxy group can act as a directing group through coordination with the zinc reagent, sometimes enhancing the reaction rate and diastereoselectivity if applicable.[3][5]

Experimental Protocol:

The protocol is identical to the one described in Section 4.2, with the substitution of 3-vinylanisole for 2-vinylanisole .

Comparative Analysis and Data

To assist in experimental design, the physical properties and a summary of synthetic routes are presented below.

Table 1: Physical Properties of Isomers

| Compound | IUPAC Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| Para-Isomer | This compound | C₁₀H₁₂O | 148.20 | Not found for direct C-C link; 16510-27-3 for cyclopropylmethyl |

| Meta-Isomer | 1-cyclopropyl-3-methoxybenzene | C₁₀H₁₂O | 148.20 | 54134-93-9[6] |

| Ortho-Isomer | 1-cyclopropyl-2-methoxybenzene | C₁₀H₁₂O | 148.20 | 10292-66-7[7] |

Note: The CAS number 16510-27-3 corresponds to 1-(cyclopropylmethyl)-4-methoxybenzene, which has a CH₂ linker, and is often confused with the direct C-C linked title compound. The direct-linked para-isomer is less commonly indexed.

Table 2: Comparison of Synthetic Routes

| Isomer | Method | Starting Material | Key Reagents | Typical Catalyst | Yield Range | Advantages | Disadvantages |

| Para | Suzuki | 4-Bromoanisole | Cyclopropylboronic Acid, K₃PO₄ | Pd(PPh₃)₄ | 80-95% | High yield, excellent functional group tolerance | Requires boronic acid |

| Meta | Suzuki | 3-Bromoanisole | Cyclopropylboronic Acid, K₃PO₄ | Pd(PPh₃)₄ | 75-90% | High yield, direct | Availability of starting material |

| Meta | Simmons-Smith | 3-Vinylanisole | ZnEt₂, CH₂I₂ | N/A | 60-80% | Avoids cross-coupling reagents | Stoichiometric zinc reagent, moisture sensitive |

| Ortho | Suzuki | 2-Bromoanisole | Cyclopropylboronic Acid, K₃PO₄ | Pd(0) + RuPhos | 50-75% | Direct route | Lower yields, requires specialized ligands |

| Ortho | Simmons-Smith | 2-Vinylanisole | ZnEt₂, CH₂I₂ | N/A | 60-75% | Can be more reliable than Suzuki for ortho | Requires synthesis of vinyl precursor |

Conclusion